4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine
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Overview
Description
4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
Mechanism of Action
The mechanism of action of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine involves its ability to bind selectively to the dopamine D4 receptor. This binding blocks the action of dopamine at this receptor, leading to a decrease in downstream signaling. This mechanism of action has been studied extensively and has been found to be highly specific for the dopamine D4 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on the dopamine D4 receptor, this compound has also been found to have effects on other receptors, including the serotonin 5-HT2C receptor and the α1-adrenergic receptor. These effects can lead to changes in a wide range of physiological processes, including mood, cognition, and cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine for lab experiments is its high selectivity for the dopamine D4 receptor. This selectivity allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete blockade of the dopamine D4 receptor at lower concentrations.
Future Directions
There are many potential future directions for research involving 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine. One area of interest is in the study of the role of the dopamine D4 receptor in various physiological processes, including mood and cognition. Another potential direction for research is in the development of more potent and selective antagonists of this receptor. Additionally, this compound could be used as a tool for studying other GPCRs, potentially leading to the development of new drugs for a wide range of diseases and conditions.
Synthesis Methods
The synthesis of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine can be achieved through a multi-step process. The first step involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with piperidine to form 1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinol. This intermediate is then reacted with 4-(3-hydroxybenzoyl)morpholine to form the final product.
Scientific Research Applications
4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a critical role in signal transduction and are involved in a wide range of physiological processes. This compound has been shown to be a selective antagonist of the dopamine D4 receptor, making it a valuable tool for researchers studying this receptor.
properties
IUPAC Name |
cyclopenten-1-yl-[4-[3-(morpholine-4-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c25-21(17-4-1-2-5-17)23-10-8-19(9-11-23)28-20-7-3-6-18(16-20)22(26)24-12-14-27-15-13-24/h3-4,6-7,16,19H,1-2,5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZBYRGXGNSKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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